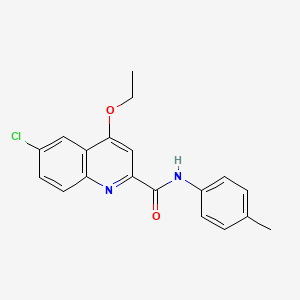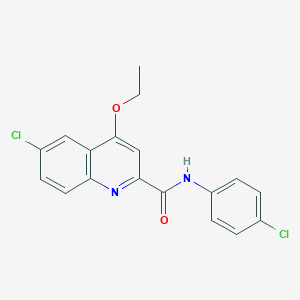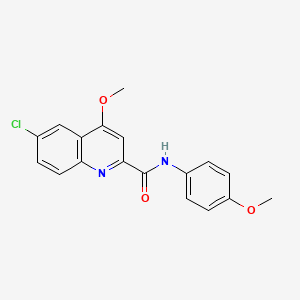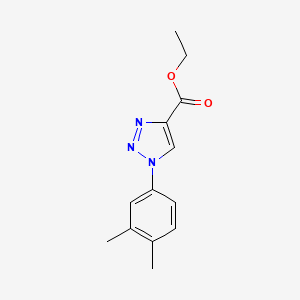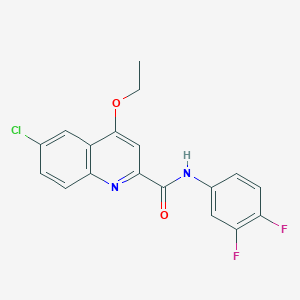
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide (CEDFQ) is an organic compound that has been studied for its potential applications in scientific research. CEDFQ has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to have a number of potential applications in scientific research. It has been used as a fluorescent probe for the detection of intracellular calcium levels, as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), and as a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been used as a model compound for the study of drug metabolism and drug-drug interactions.
Mecanismo De Acción
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a variety of drugs and other compounds, and this compound has been found to bind to the active site of the enzyme and inhibit its activity. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels by binding to calcium ions and emitting a fluorescent signal.
Biochemical and Physiological Effects
This compound has been found to have a number of effects on biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs and other compounds. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels, and it has been found to have potential therapeutic applications for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Additionally, this compound has been found to have a number of potential applications in scientific research, including its use as a fluorescent probe for the detection of intracellular calcium levels and its potential therapeutic applications for the treatment of cancer. However, this compound has also been found to have a number of limitations, including its potential to interact with other compounds and its potential to cause unwanted side effects.
Direcciones Futuras
There are a number of potential future directions for research into 6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide. These include further research into its potential therapeutic applications for the treatment of cancer, its potential to interact with other compounds, and its potential to cause unwanted side effects. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in scientific research. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
Métodos De Síntesis
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide is synthesized by a three-step process involving the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-difluorophenylchloroformate, followed by the reaction of the resulting 2-chloro-6-fluorophenyl-4-ethoxyquinoline-2-carboxylic acid with potassium carbonate in dimethylformamide (DMF). The final product is then purified and crystallized to obtain this compound.
Propiedades
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-2-25-17-9-16(23-15-6-3-10(19)7-12(15)17)18(24)22-11-4-5-13(20)14(21)8-11/h3-9H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFDPMMQVPPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
